Columbianetin glucopyranoside

Description

Classification and Chemical Context of Columbianetin (B30063) Glucopyranoside

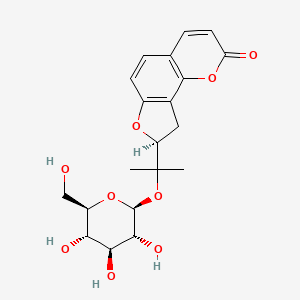

Columbianetin glucopyranoside is chemically classified as a coumarin (B35378) glycoside. chemsrc.combiocrick.com This classification stems from its core molecular structure, which consists of two main components: a coumarin aglycone and a sugar moiety. The aglycone, or non-sugar part, is columbianetin, an angular-type furanocoumarin. chemsrc.com The sugar component is a β-D-glucopyranose unit attached to the columbianetin backbone via a glycosidic bond. chemsrc.commedchemexpress.com In vivo, this compound can be metabolized into its active form, columbianetin. biocrick.comresearchgate.net

The compound is predominantly isolated from the dried roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, a plant known in traditional medicine as Angelicae Pubescentis Radix. chemsrc.commedchemexpress.comwiley.comnih.gov The presence of the glucoside group significantly influences the molecule's solubility and pharmacokinetic properties compared to its aglycone.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₄O₉ | chemsrc.comknapsackfamily.com |

| Molecular Weight | 408.4 g/mol | chemsrc.comneo-biotech.com |

| CAS Number | 55836-35-6 | chemsrc.com |

| Chemical Class | Coumarin Glycoside | chemsrc.combiocrick.com |

| Aglycone | Columbianetin | biocrick.comresearchgate.net |

Overview of Research Trajectories for this compound

Research into this compound has followed several distinct yet interconnected paths, primarily focusing on its isolation, analytical characterization, and biological activities.

A significant body of research has been dedicated to developing efficient methods for the isolation and purification of this compound from its natural source, Angelicae Pubescentis Radix. wiley.comnih.gov Techniques such as macroporous resin chromatography and preparative high-performance liquid chromatography (PHPLC) have been optimized to obtain the compound at high purity. wiley.comnih.gov

Pharmacological studies represent a major research trajectory. Investigations have consistently reported on its anti-inflammatory and analgesic (pain-relieving) properties. chemsrc.commedchemexpress.comwiley.comclinisciences.com Furthermore, its potential as an anti-platelet aggregation agent has been explored. chemsrc.commedchemexpress.com Another key area of research is its neuroprotective effects, specifically its ability to protect against glutamate-induced toxicity in neuronal cells. chemsrc.commedchemexpress.com

The metabolic fate of this compound has also been a subject of investigation. Pharmacokinetic studies in animal models have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME). biocrick.comresearchgate.net These studies have revealed that it is a prodrug that gets metabolized into the biologically active columbianetin after administration. biocrick.comresearchgate.net This has led to the development of sophisticated analytical methods, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), to simultaneously determine the concentrations of both the glycoside and its aglycone in biological samples. chemsrc.combiocrick.com

| Research Area | Key Findings | Reference |

|---|---|---|

| Isolation & Purification | Efficient purification from Angelicae Pubescentis Radix using macroporous resin and PHPLC. | wiley.comnih.gov |

| Pharmacology | Demonstrates anti-inflammatory, analgesic, and anti-platelet aggregation activities. | chemsrc.commedchemexpress.comwiley.comclinisciences.com |

| Neuroprotection | Exerts significant protective effects against glutamate-induced neurotoxicity. | chemsrc.commedchemexpress.com |

| Pharmacokinetics (ADME) | Acts as a prodrug, metabolizing into the active compound columbianetin. Primarily excreted through feces. | biocrick.comresearchgate.net |

| Analytical Chemistry | Development of HPLC and UPLC-MS methods for quantification in biological matrices. | chemsrc.combiocrick.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S)-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-17(25)16(24)15(23)12(8-21)27-19)13-7-10-11(26-13)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13+,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJHITBUIWHISE-GGECFJTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204429 | |

| Record name | Columbianetin glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55836-35-6 | |

| Record name | Columbianetin glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianetin glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Columbianetin Glucopyranoside

Biosynthetic Origin and Accumulation Patterns

Developmental and Environmental Factors Influencing Columbianetin (B30063) Glucopyranoside Accumulation

The biosynthesis and accumulation of coumarins, including columbianetin glucopyranoside, are dynamic processes influenced by both the plant's developmental stage and its surrounding environment.

Developmental Factors: The concentration of coumarins can vary significantly throughout a plant's life cycle. For example, in Angelica pubescens, the coumarin (B35378) content in the roots follows an "S"-shaped growth pattern, reaching its peak in October. peerj.com This suggests that the timing of harvest is a critical factor in obtaining the highest yield of these compounds.

Environmental Factors: Abiotic stresses can significantly impact the production of secondary metabolites.

Light: Shading has been shown to induce the upregulation of this compound in Carex adrienii. mdpi.com This suggests that changes in light intensity can trigger a defensive response in the plant, leading to increased production of this compound. mdpi.com

Drought: Studies on other plants have shown that drought stress can lead to an increase in coumarin content. peerj.comnih.gov This is believed to be an adaptive mechanism to cope with water scarcity. peerj.comnih.gov

Nutrient Availability: Deficiencies in certain nutrients can also affect secondary metabolite accumulation. nih.gov

Pathogen Attack: The aglycone of this compound, columbianetin, has been identified as a phytoalexin in celery (Apium graveolens), meaning its production is induced in response to pathogen attack. targetmol.com This defensive role suggests that the presence of pathogens could stimulate the biosynthesis of its glycosylated form as well.

The biosynthesis of coumarins is a complex process that begins with the shikimate pathway. nih.gov The formation of the coumarin nucleus is a key step, followed by various modifications such as hydroxylation and glycosylation. peerj.com The final step in the formation of this compound is the attachment of a glucose molecule to the columbianetin aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs). peerj.com The expression of the genes encoding these enzymes is influenced by the developmental and environmental factors mentioned above. peerj.com

Table 2: Factors Influencing this compound Accumulation

| Factor | Influence | Plant Species/Context |

|---|---|---|

| Developmental Stage | Accumulation peaks at specific times (e.g., October for Angelica pubescens roots). peerj.com | Angelica pubescens peerj.com |

| Light (Shading) | Upregulation of the compound. mdpi.com | Carex adrienii mdpi.com |

| Drought Stress | General increase in coumarin content observed in other plants. peerj.comnih.gov | General observation in plants peerj.comnih.gov |

| Pathogen Attack | The aglycone, columbianetin, is a phytoalexin induced by pathogens. targetmol.com | Apium graveolens (celery) targetmol.com |

Biosynthesis and Metabolic Pathways of Columbianetin Glucopyranoside

Precursor Compounds and Initial Enzymatic Steps in Columbianetin (B30063) Glucopyranoside Formation

The biosynthesis of columbianetin glucopyranoside begins with the phenylpropanoid pathway, which provides the basic coumarin (B35378) skeleton. frontiersin.org The journey from the primary metabolite L-phenylalanine involves a series of core reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). frontiersin.org

The central precursor for a vast array of coumarin derivatives is umbelliferone (B1683723) (7-hydroxycoumarin). frontiersin.orgnih.govwiley.com The formation of umbelliferone itself is a critical branching point from the general phenylpropanoid pathway. The key step determining the specific structure of angular pyranocoumarins like columbianetin is the prenylation of umbelliferone. nih.govwiley.com A dimethylallyl pyrophosphate (DMAPP) molecule is attached to the C8 position of the umbelliferone ring to form the intermediate, osthenol (B192027). frontiersin.orgnih.gov This C8-prenylation is the committed step leading towards the synthesis of angular furanocoumarins and pyranocoumarins. nih.govwiley.com Osthenol then serves as the direct precursor for the formation of the aglycone, (+)-columbianetin. monash.edu The final step in the formation of this compound is the glycosylation of the hydroxyl group of columbianetin, where a glucose moiety is attached, a reaction catalyzed by UDP-glycosyltransferases (UGTs). frontiersin.org

Role of Key Enzymes in this compound Biosynthesis (e.g., Columbianetin Synthase, Prenyltransferases)

The biosynthesis of this compound is orchestrated by several classes of enzymes that catalyze specific, sequential reactions. Prenyltransferases (PTs) and cytochrome P450 monooxygenases are particularly crucial in generating the structural diversity of coumarins. frontiersin.org

Prenyltransferases (PTs): These enzymes are key determinants of the final coumarin structure. frontiersin.org Specifically, a dimethylallyl diphosphate (B83284):umbelliferone dimethylallyltransferase (also known as umbelliferone prenyltransferase) catalyzes the attachment of a prenyl group from dimethylallyl diphosphate (DMAPP) to the umbelliferone core. nih.gov While prenylation at the C6 position leads to linear furanocoumarins, prenylation at the C8 position yields osthenol, the precursor for angular coumarins like columbianetin. frontiersin.orgnih.govwiley.com In parsley, a specific prenyltransferase, PcPT, has been identified that shows a strong preference for C6-prenylation but also produces the C8-prenylated osthenol to a lesser extent. nih.govwiley.com

Columbianetin Synthase: Following the formation of osthenol, columbianetin synthase catalyzes the cyclization of the prenyl side chain to form the dihydropyran ring characteristic of (+)-columbianetin. monash.edusemanticscholar.org This enzymatic step is critical for the formation of the specific pyranocoumarin (B1669404) structure.

Angelicin Synthase (CYP71AJ4): This cytochrome P450 monooxygenase is involved in the downstream metabolism of (+)-columbianetin. It catalyzes the conversion of (+)-columbianetin into angelicin, an angular furanocoumarin. wikipedia.orgebi.ac.ukmpg.defrontiersin.org While this reaction leads away from the direct glucoside, it highlights the role of P450 enzymes in modifying the columbianetin core. The enzyme exhibits a high affinity for (+)-columbianetin, with an apparent Km of 2.1 ± 0.4 µM. ebi.ac.uk

UDP-glycosyltransferases (UGTs): This large family of enzymes is responsible for the final step in the biosynthesis: the glycosylation of columbianetin. frontiersin.org UGTs transfer a glycosyl group, typically from a UDP-sugar, to the aglycone. This process enhances the water solubility and stability of the compound and can affect its storage, transport, and bioactivity within the plant. frontiersin.org For instance, the tobacco glucosyltransferase TOGT is known to catalyze the glucosylation of hydroxycoumarins. frontiersin.org

Table 1: Key Enzymes in the Biosynthetic Pathway of this compound

| Enzyme Class | Specific Enzyme Example | Precursor(s) | Product(s) | Role in Pathway |

| Prenyltransferase | Umbelliferone C8-prenyltransferase | Umbelliferone, DMAPP | Osthenol | Catalyzes the committed step towards angular pyranocoumarins. frontiersin.orgnih.gov |

| Synthase | Columbianetin Synthase | Osthenol | (+)-Columbianetin | Forms the characteristic dihydropyran ring of the aglycone. monash.edusemanticscholar.org |

| Cytochrome P450 | Angelicin Synthase (CYP71AJ4) | (+)-Columbianetin | Angelicin | Metabolizes the aglycone into a related furanocoumarin. wikipedia.orgebi.ac.uk |

| Glycosyltransferase | UDP-glycosyltransferase (UGT) | (+)-Columbianetin, UDP-glucose | This compound | Catalyzes the final glycosylation step to form the title compound. frontiersin.org |

Genetic and Molecular Regulation of this compound Biosynthetic Pathways

The production and accumulation of this compound are tightly controlled at the genetic level. This regulation involves the coordinated expression of biosynthetic genes, which is in turn managed by a network of transcription factors that respond to both developmental cues and environmental stimuli. frontiersin.orgpeerj.com

The expression of genes involved in coumarin biosynthesis is largely controlled by specific families of transcription factors (TFs), most notably the MYB (myeloblastosis) and bHLH (basic helix-loop-helix) families. frontiersin.orgpeerj.comfrontiersin.org These TFs bind to specific cis-regulatory elements in the promoter regions of target genes, thereby activating or repressing their transcription.

MYB Transcription Factors: The R2R3-MYB subfamily is particularly significant in regulating secondary metabolism. frontiersin.orgnih.govresearchgate.net In Peucedanum praeruptorum, a plant rich in coumarins, the expression levels of two R2R3-MYB TFs, PpMYB3 and PpMYB103, showed a strong correlation with the accumulation profiles of several coumarins, suggesting they act as positive regulators of the biosynthetic pathway. nih.govresearchgate.net In Arabidopsis, the AtMYB72 transcription factor is known to induce coumarin synthesis in response to iron deficiency. nih.gov

bHLH Transcription Factors: These TFs often work in concert with MYB proteins, forming regulatory complexes (MYB-bHLH-WD40) that modulate the expression of biosynthetic genes. nih.govresearchgate.net This combinatorial action allows for a more nuanced and precise control over metabolic pathways. researchgate.net In response to shade stress in Carex adrienii, the bHLH family was identified as having the highest proportion of differentially expressed transcription factors, suggesting a significant regulatory role. mdpi.com

Other Transcription Factors: Besides MYB and bHLH, other TF families like WRKY and AP2 have also been implicated in the regulation of coumarin biosynthetic genes. frontiersin.orgfrontiersin.org

Integrative studies combining metabolomics with transcriptomics have provided valuable insights into the genetic regulation of coumarin production. By correlating the expression levels of specific genes with the accumulation of metabolites like this compound, researchers can identify candidate genes involved in the pathway.

A study on Carex adrienii under shade stress revealed that this compound was among the metabolites that were significantly upregulated. mdpi.com The integrated analysis of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) showed enrichment in pathways like flavonoid biosynthesis and plant hormone signal transduction, indicating a complex regulatory network response. mdpi.com

In Dendrobium nobile, a correlation was observed between the high expression of the gene Dn4CL3L1 (a 4-coumarate-CoA ligase) in the fruits and the accumulation of several compounds, including columbianetin acetate (B1210297), a closely related derivative. mdpi.com Such studies are crucial for pinpointing the specific gene family members that play key roles in the biosynthesis of these specialized metabolites in different plant tissues and under various conditions. mdpi.com

Table 2: Transcriptional Regulators Implicated in Coumarin Biosynthesis

| Transcription Factor Family | Specific Example | Plant Species | Function |

| R2R3-MYB | PpMYB3, PpMYB103 | Peucedanum praeruptorum | Positively regulate coumarin biosynthesis; expression correlates with coumarin accumulation. nih.govresearchgate.net |

| R2R3-MYB | AtMYB72 | Arabidopsis thaliana | Induces coumarin synthesis and secretion under iron or phosphorus stress. nih.gov |

| bHLH | (General) | Carex adrienii | Highly active in response to shade stress, which upregulates this compound. mdpi.com |

| MYB-bHLH Complex | TT2 (MYB) - TT8 (bHLH) | Arabidopsis thaliana | Form complexes to regulate flavonoid/anthocyanin pathways, a model for related secondary metabolism. nih.gov |

Transcriptional Regulation Mechanisms (e.g., MYB, bHLH Transcription Factors)

Metabolic Transformations of this compound in Biological Systems

Once synthesized in plants or administered to a biological system, this compound can undergo metabolic transformations. The most significant of these is the cleavage of the glycosidic bond, which releases the aglycone, columbianetin.

Pharmacokinetic studies in rats have demonstrated that columbianetin-β-d-glucopyranoside (CBG) is metabolized in vivo into its aglycone, columbianetin (CBN). frontiersin.orgresearchgate.netbiocrick.comnih.gov This deglycosylation is a critical activation step, as the biological activities of many glycosides are attributed to their aglycone forms.

Following oral administration of pure this compound, both the parent compound and its metabolite, columbianetin, can be detected in plasma. researchgate.netbiocrick.com Research has shown that the absolute bioavailability of columbianetin-β-d-glucopyranoside is relatively low, calculated to be 5.63 ± 4.42%. frontiersin.orgresearchgate.netnih.gov This suggests that a significant portion of the ingested glycoside is either not absorbed or is rapidly metabolized. Interestingly, the presence of other co-existing constituents from the crude extract of Angelicae Pubescentis Radix was found to enhance the absorption of this compound. frontiersin.orgnih.gov Both the glucoside and its aglycone are rapidly and widely distributed throughout various tissues. frontiersin.orgresearchgate.netnih.gov

Table 3: Summary of In Vivo Metabolic Data for this compound

| Parameter | Finding | Biological System |

| Primary Metabolic Reaction | Catabolism (deglycosylation) to its aglycone, columbianetin. frontiersin.orgresearchgate.net | Rat model |

| Absolute Bioavailability | 5.63 ± 4.42%. frontiersin.orgresearchgate.netnih.gov | Rat model |

| Absorption Enhancement | Co-existing compounds in plant extract enhance absorption. frontiersin.orgnih.gov | Rat model |

| Distribution | Rapid and broad distribution in various tissues (stomach, ovary, kidney, liver, etc.). frontiersin.orgresearchgate.netnih.gov | Rat model |

Identification of Other Metabolites Derived from this compound

Research into the metabolism of this compound has revealed that it is not solely its original form that may exert physiological effects, but also the array of compounds it transforms into. The primary metabolic pathway involves the hydrolysis of the glucoside moiety, leading to the formation of its aglycone, columbianetin. frontiersin.orgnih.govwiley.com This deglycosylation is a crucial first step, converting the parent compound into a more readily absorbable and biologically active form.

A pivotal study in the field, conducted on rats, has provided the most comprehensive insight into the metabolic cascade of this compound to date. frontiersin.orgnih.govgoogle.com Through the analysis of blood, urine, bile, and feces following the oral administration of pure this compound, researchers were able to tentatively identify a total of eight metabolites. frontiersin.orgnih.govgoogle.com This seminal work utilized advanced analytical techniques, specifically ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry, to elucidate the structures of these metabolic products. frontiersin.org

The following table summarizes the key metabolites identified in research studies.

| Parent Compound | Metabolite | Method of Identification | Reference |

| This compound | Columbianetin | High-performance liquid chromatography with fluorescence detection and ultra high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry | frontiersin.orgnih.govwiley.com |

| This compound | Eight tentatively identified metabolites | Ultra high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry | frontiersin.orgnih.govgoogle.com |

Isolation, Purification, and Advanced Structural Elucidation of Columbianetin Glucopyranoside

Extraction Methodologies from Botanical Sources

Columbianetin (B30063) glucopyranoside is primarily isolated from plant materials. A common botanical source for this compound is the root of Angelicae Pubescentis Radix. muc.edu.cnnih.gov The extraction process typically begins with the pulverization of the dried plant material to increase the surface area for solvent penetration. researchgate.net

A widely used method for extraction is heat reflux extraction with an ethanol-water solution. For instance, dried and pulverized Angelicae Pubescentis Radix can be extracted with 70% (v/v) ethanol (B145695). vulcanchem.com Another approach involves the use of methanol (B129727) as the extraction solvent. researchgate.net Microwave-assisted extraction (MAE) has also been employed as an efficient technique for extracting coumarins, including those from Angelica species. rsc.org The resulting crude extract contains a complex mixture of phytochemicals, from which Columbianetin glucopyranoside must be separated and purified.

Chromatographic Separation and Purification Techniques for this compound

The purification of this compound from the crude botanical extract is a multi-step process that often involves various chromatographic techniques to achieve a high degree of purity.

Initial purification of the crude extract often employs conventional liquid chromatography techniques. Column chromatography using silica (B1680970) gel or C-18 bonded silica is a common first step to fractionate the extract based on polarity. mdpi.comglycoscience.ru This allows for the separation of this compound from other less polar or more polar compounds present in the extract.

For obtaining highly pure this compound, preparative high-performance liquid chromatography (PHPLC) is an indispensable technique. muc.edu.cnvulcanchem.com After initial enrichment through other methods, PHPLC is used for the final purification step. This technique offers high resolution and efficiency, enabling the separation of this compound from closely related coumarins and other impurities. rsc.orgresearchgate.net The use of PHPLC has been shown to yield this compound with a purity of over 98%. muc.edu.cnnih.gov

Macroporous resin chromatography is a highly effective and economical method for the enrichment and preliminary purification of this compound from crude extracts. muc.edu.cnmdpi.com Various types of macroporous resins have been evaluated for their adsorption and desorption characteristics concerning this compound.

In one study, several resins including D101, HP-20, AB-8, GDX-201, and DA201 were tested. muc.edu.cnmdpi.com The GDX-201 resin demonstrated the most favorable adsorption and desorption properties for this compound. muc.edu.cnmdpi.com The adsorption process onto the resin is influenced by factors such as contact time and temperature. muc.edu.cnmdpi.com Dynamic adsorption and desorption experiments are conducted to optimize the purification process. For the GDX-201 resin, after adsorbing the extract, the column is typically washed with deionized water and a low concentration of ethanol (e.g., 5%) to remove impurities. muc.edu.cn The target compound, this compound, is then eluted with a higher concentration of ethanol, for example, 25%. muc.edu.cn This enrichment process can increase the content of this compound in the product significantly. muc.edu.cn

| Resin Type | Adsorption/Desorption Performance for this compound | Reference |

| GDX-201 | Exhibited the best adsorption and desorption properties. | muc.edu.cnmdpi.com |

| HP-20 | Also used for the enrichment of coumarins. | vulcanchem.com |

| D101 | A non-polar styrene-type resin suitable for a wide range of organic compounds. | researchgate.net |

| AB-8 | A low-polarity resin used for the extraction of various natural products. | colab.ws |

| DA201 | Another resin type evaluated in comparative studies. | muc.edu.cn |

Preparative High-Performance Liquid Chromatography (PHPLC)

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation of this compound

The definitive identification and structural elucidation of this compound are accomplished through a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules, including this compound. Both one-dimensional (¹H-NMR and ¹³C-NMR) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons in the molecule, confirming its structure. mdpi.comglycoscience.ru The spectroscopic data obtained is compared with previously reported data to verify the identity of the isolated compound. mdpi.com

The structure of this compound consists of a coumarin (B35378) aglycone, columbianetin, attached to a β-D-glucopyranosyl moiety. The NMR spectra provide key signals that confirm this structure.

¹H-NMR Data: The proton NMR spectrum shows characteristic signals for the aromatic protons of the coumarin ring system, the protons of the dihydrofuran ring, the methyl groups of the hydroxypropyl side chain, and the protons of the glucose unit. The anomeric proton of the β-D-glucose typically appears as a doublet with a large coupling constant, confirming the β-configuration of the glycosidic linkage.

¹³C-NMR Data: The carbon NMR spectrum displays signals corresponding to all the carbon atoms in the molecule. This includes the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the dihydrofuran and hydroxypropyl moieties, and the six carbons of the glucopyranosyl unit.

The following tables present the ¹H-NMR and ¹³C-NMR spectral data for this compound as reported in the literature.

Table of ¹H-NMR Spectral Data for this compound (Data to be populated from supplementary materials of cited literature)

Table of ¹³C-NMR Spectral Data for this compound (Data to be populated from supplementary materials of cited literature)

In addition to NMR, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound, further confirming its identity. mdpi.comglycoscience.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H, ¹³C NMR) for Structural Assignment

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the initial structural assignment of this compound. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.

Studies reporting the isolation of Columbianetin β-D-glucopyranoside confirm its structure via ¹H and ¹³C NMR analysis. semanticscholar.orgmdpi.com The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the coumarin core, the protons of the fused dihydrofuran ring, and the signals from the β-D-glucopyranoside moiety. A key signal is the anomeric proton (H-1') of the glucose unit, whose chemical shift and coupling constant are indicative of a β-linkage. The ¹³C NMR spectrum complements this by showing resonances for all 20 carbon atoms, including the characteristic signal of the lactone carbonyl (C-2), carbons of the aromatic rings, and the six carbons of the glucose unit.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) may vary slightly depending on the solvent used. Data is compiled based on structural analysis from cited literature.)

| Atom No. | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, multiplicity, J in Hz) |

| Aglycone Moiety | ||

| 2 | ~161.0 | |

| 3 | ~113.0 | ~6.25 (d, 9.5) |

| 4 | ~144.0 | ~7.60 (d, 9.5) |

| 4a | ~112.5 | |

| 5 | ~129.0 | ~7.30 (d, 8.5) |

| 6 | ~115.0 | ~6.80 (d, 8.5) |

| 7 | ~162.0 | |

| 8 | ~98.0 | |

| 8a | ~156.0 | |

| 2' | ~78.0 | ~4.80 (t, 8.0) |

| 3' | ~28.0 | ~3.20 (d, 8.0) |

| 4' | ~72.0 | |

| 5' | ~25.0 | ~1.40 (s) |

| 6' | ~25.5 | ~1.45 (s) |

| Glucose Moiety | ||

| 1'' | ~100.0 | ~4.90 (d, 7.5) |

| 2'' | ~74.0 | ~3.40-3.60 (m) |

| 3'' | ~77.0 | ~3.40-3.60 (m) |

| 4'' | ~70.5 | ~3.40-3.60 (m) |

| 5'' | ~76.5 | ~3.40-3.60 (m) |

| 6'' | ~61.5 | ~3.70 (dd), ~3.90 (dd) |

Source: Data interpreted from structural elucidation studies. semanticscholar.orgmdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the core structure, 2D NMR experiments are indispensable for confirming the precise connectivity and stereochemistry of the molecule. thermofisher.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. thermofisher.comresearchgate.net For this compound, COSY spectra would confirm correlations between H-3 and H-4 on the coumarin ring and trace the spin systems within the glucose moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. thermofisher.comresearchgate.net This technique is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the anomeric proton signal at ~4.90 ppm would show a cross-peak to the anomeric carbon signal at ~100.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.netmdpi.com This is arguably the most powerful tool for connecting the different fragments of the molecule. A critical HMBC correlation would be observed between the anomeric proton (H-1'') of the glucose unit and the carbon of the aglycone to which it is attached (C-4'), confirming the glycosylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining stereochemistry. For instance, NOESY correlations can help confirm the relative orientation of substituents on the dihydrofuran ring.

Together, these 2D NMR techniques provide a complete and unambiguous picture of the molecular structure, confirming the identity of this compound. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analyzers, provides a highly accurate mass measurement. researchgate.net

For Columbianetin β-D-glucopyranoside, HRMS analysis confirms its molecular formula as C₂₀H₂₄O₉. chemsrc.com Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecule. mdpi.comnih.gov In a typical MS/MS experiment, the protonated molecule [M+H]⁺ at an m/z of approximately 409.15 is selected and fragmented. The most characteristic fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose unit (162 Da). This produces a prominent fragment ion corresponding to the protonated aglycone, columbianetin, at m/z 247.09. nih.gov This characteristic loss is a diagnostic marker for glycosylated coumarins.

Table 2: Representative Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed Fragment (m/z) | Interpretation |

| [M+H]⁺ | 409.1499 | ~409.15 | Protonated parent molecule |

| [M+Na]⁺ | 431.1318 | ~431.13 | Sodium adduct of parent molecule |

| [M-C₆H₁₀O₅+H]⁺ | 247.0919 | ~247.09 | Loss of glucose unit, formation of Columbianetin aglycone |

Source: Data compiled from UPLC-QTOF-MS analysis studies. chemsrc.comnih.gov

Advanced Applications of Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Structural Insights

UV-Vis and IR spectroscopy provide valuable information about the electronic system and functional groups within the molecule, respectively. mdpi.com

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the absorption of its coumarin chromophore. Coumarins typically exhibit strong absorption bands that are useful for their detection and characterization. mdpi.com The spectrum would show characteristic maxima related to the π→π* electronic transitions within the conjugated aromatic system. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's functional groups. nih.gov For this compound, the spectrum would display several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups of the glucose moiety. docbrown.info A strong, sharp absorption around 1730-1700 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated lactone ring, a hallmark of coumarins. mdpi.com Other significant bands include those for aromatic C=C stretching (~1600 cm⁻¹) and C-O stretching vibrations from the ether and alcohol groups (~1200-1000 cm⁻¹). mdpi.comdocbrown.info

Table 3: Expected UV-Vis and IR Absorption Data for this compound

| Spectroscopy | Feature | Expected Range/Value | Functional Group Assignment |

| UV-Vis | λmax | ~250 nm, ~320 nm | π→π* transitions in the coumarin chromophore |

| IR | νmax (cm⁻¹) | ~3400 (broad) | O-H stretching (hydroxyl groups) |

| νmax (cm⁻¹) | ~2930 | C-H stretching (aliphatic) | |

| νmax (cm⁻¹) | ~1720 (strong) | C=O stretching (lactone) | |

| νmax (cm⁻¹) | ~1610, ~1500 | C=C stretching (aromatic) | |

| νmax (cm⁻¹) | ~1150-1050 | C-O stretching (ether and alcohol) |

Source: Data based on characteristic absorptions for coumarins and glycosides. mdpi.comdocbrown.info

X-ray Crystallography for Absolute Stereochemical and Conformation Determination of this compound (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. The technique involves diffracting X-rays off a single crystal of the material to generate an electron density map, from which the precise position of each atom can be determined.

As of this review, a search of the scientific literature and crystallographic databases did not yield a published X-ray crystal structure for this compound. While the structures of related coumarins have been determined by this method, this specific glycoside has likely been characterized solely through the comprehensive spectroscopic methods detailed above. Therefore, this technique is not currently applicable.

Advanced Analytical Methodologies for Columbianetin Glucopyranoside Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Applications for Columbianetin (B30063) Glucopyranoside

HPLC is a cornerstone technique for the analysis of non-volatile compounds like Columbianetin glucopyranoside. nih.gov It offers high efficiency and rapid separation, making it suitable for both qualitative and quantitative assessments. nih.govbiomedpharmajournal.org The versatility of HPLC is enhanced by coupling it with different detectors, which provide varying levels of sensitivity and selectivity. openaccessjournals.com

HPLC Coupled with Fluorescence Detection (HPLC-FLD)

For enhanced sensitivity in detecting this compound and its metabolites, HPLC coupled with a fluorescence detector (HPLC-FLD) is a powerful tool. researchgate.netbiocrick.comresearchgate.net This method is particularly valuable for determining the compound in biological samples where concentrations may be low. A validated HPLC-FLD method has been successfully used for the simultaneous determination of Columbianetin-β-d-glucopyranoside and its metabolite, columbianetin, in biological samples. biocrick.comgoogle.com The high sensitivity of fluorescence detection allows for accurate pharmacokinetic studies. researchgate.net

HPLC Coupled with Diode Array Detection (HPLC-DAD)

HPLC with a Diode Array Detector (HPLC-DAD) is widely used for the simultaneous analysis of multiple compounds in complex mixtures, such as herbal extracts. rsc.orgciencia-e-vinho.come-nps.or.kr This technique allows for the acquisition of UV-visible spectra for each peak, aiding in compound identification by comparing the spectra with those of reference standards. nih.gov A typical HPLC-DAD method for analyzing coumarins, including this compound, might use a C18 column and a gradient mobile phase of acetonitrile (B52724) and water. mdpi.comnih.gov The detection wavelength is often set around 325 nm for optimal absorbance of these compounds. mdpi.comnih.govnih.gov

Below is a table summarizing typical HPLC-DAD parameters used for the analysis of this compound and related coumarins.

| Parameter | Value | Source |

| Column | C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile (A) and Water (B) with gradient elution | mdpi.comnih.gov |

| Flow Rate | 1.0 mL/min | mdpi.comnih.govnih.gov |

| Detection Wavelength | 325 nm | mdpi.comnih.govnih.gov |

| Column Temperature | 30 °C | mdpi.comnih.govnih.gov |

| Injection Volume | 10 µL | mdpi.comnih.gov |

Ultra-High-Performance Liquid Chromatography (UPLC) Techniques

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm), resulting in significantly faster analysis times, higher resolution, and improved sensitivity. eag.comijsrtjournal.comijraset.com This technique operates at higher pressures than conventional HPLC. eag.comijsrtjournal.com

UPLC Coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS)

The coupling of UPLC with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful platform for the comprehensive profiling and identification of compounds in complex mixtures. researchgate.netsci-hub.sefrontiersin.org This high-resolution mass spectrometry technique provides accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites of this compound. biocrick.com In one study, UPLC-Q-TOF-MS was used to identify metabolites of Columbianetin-β-d-glucopyranoside, providing crucial insights into its metabolic pathways. biocrick.comgoogle.com

UPLC Coupled with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective quantification, UPLC coupled with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govtandfonline.comnih.gov This technique is particularly useful for determining the distribution of this compound and other coumarins in biological tissues, such as the brain and cerebrospinal fluid. nih.gov The high selectivity is achieved through Multiple Reaction Monitoring (MRM), which minimizes interference from the sample matrix. tesisenred.net A reliable UPLC-MS/MS method was developed to simultaneously determine the levels of twelve coumarins in rat cerebrospinal fluid and brain homogenates. nih.gov

The following table outlines typical parameters for a UPLC-MS/MS method.

| Parameter | Value | Source |

| Column | BEH C18 (e.g., 2.1 × 100 mm, 1.7 µm) | tandfonline.comnih.gov |

| Mobile Phase | 0.1% aqueous formic acid (A) and acetonitrile (B) with gradient elution | tandfonline.comnih.gov |

| Flow Rate | 0.4 mL/min | tandfonline.comnih.gov |

| Column Temperature | 35 °C | tandfonline.comnih.gov |

| Injection Volume | 2 µL | tandfonline.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Related Structures

While HPLC and UPLC are ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. acs.orgnih.gov In the context of this compound, GC-MS is not used for the direct analysis of the glycoside itself due to its non-volatile nature. However, it is invaluable for identifying volatile metabolites or related volatile structures present in the same plant extracts. acs.orgnih.govresearchgate.net For instance, GC-MS has been used to identify volatile compounds in pomelo peels, where related coumarins like Columbianetin acetate (B1210297) have been detected. acs.orgnih.gov The technique provides excellent separation and definitive identification based on mass spectra. mdpi.com

High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysis

High-Performance Thin Layer Chromatography (HPTLC) is a powerful and versatile analytical technique for the qualitative and semi-quantitative analysis of this compound in complex matrices like herbal extracts. asiapharmaceutics.inforesearchgate.net It is an advanced version of traditional thin-layer chromatography (TLC), offering better resolution, higher sensitivity, and improved reproducibility due to the use of high-quality plates with smaller particle sizes. researchgate.netscribd.com

The principle of HPTLC relies on the differential migration of components of a mixture through a stationary phase (the HPTLC plate) under the influence of a mobile phase. scribd.com For the analysis of coumarins like this compound, a typical HPTLC method would involve the following:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used. researchgate.net

Mobile Phase: A mixture of solvents is used to achieve optimal separation. For instance, a mobile phase consisting of n-hexane, ethyl acetate, and formic acid in a specific ratio (e.g., 12:8:2, v/v) has been used for the separation of phenolic compounds, which are structurally related to coumarins. researchgate.net

Sample Application: Samples are applied as narrow bands onto the plate using an automated applicator to ensure precision. scribd.com

Development: The plate is developed in a saturated chamber, allowing the mobile phase to move up the plate by capillary action. scribd.com

Detection and Quantification: After development, the plate is dried, and the separated bands are visualized under UV light at specific wavelengths. Densitometric scanning is then used for the quantification of the separated compounds. researchgate.net

The resulting chromatogram, or "fingerprint," provides a qualitative profile of the sample. By comparing the Rf value (retardation factor) of a band to that of a known standard of this compound, its presence can be confirmed. Semi-quantitative analysis can be performed by comparing the area of the sample band to a calibration curve generated from known concentrations of the standard. HPTLC's advantages include its simplicity, speed, and ability to analyze multiple samples simultaneously, making it a valuable tool for screening and quality control. asiapharmaceutics.infoopenrepository.com

Table 1: HPTLC Method Parameters for Coumarin (B35378) Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC plates with silica gel 60 F254 | researchgate.net |

| Mobile Phase Example | n-hexane‒ethyl acetate‒formic acid (12:8:2, v/v) | researchgate.net |

| Detection Wavelengths | 280 and 330 nm | researchgate.net |

Spectroscopic Techniques for Quantitative Analysis of this compound

Spectroscopic methods are instrumental in the quantitative analysis of this compound, offering rapid and non-destructive measurement options.

Near-Infrared Spectroscopy (NIRs) has emerged as a rapid and non-destructive analytical tool for the quality control of herbal medicines. researchgate.netresearchgate.net It measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 800-2500 nm). frontiersin.org This absorption is related to the overtones and combination bands of molecular vibrations, providing a chemical fingerprint of the sample. frontiersin.org

For the quantitative analysis of this compound, a calibration model is developed using a set of samples with known concentrations of the compound, as determined by a reference method like HPLC. mdpi.comnih.gov This model correlates the NIR spectral data with the concentration of this compound. Once the model is established, the concentration of the compound in unknown samples can be rapidly predicted from their NIR spectra. mdpi.com

The application of NIRs in quality control offers several advantages:

Speed: Analysis can be performed in seconds. researchgate.net

Non-destructive: Samples can be analyzed without any preparation. researchgate.net

Versatility: It can be used for both qualitative (e.g., geographical origin identification) and quantitative analysis. researchgate.netmdpi.com

Chemometrics, the application of statistical and mathematical methods to chemical data, is crucial for analyzing the complex spectral data generated by NIRs. researchgate.netmdpi.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build robust calibration models. mdpi.com

Table 2: Application of NIRs in Herbal Medicine Quality Control

| Application | Methodology | Reference |

|---|---|---|

| Geographical Origin Discrimination | NIR spectroscopy combined with chemometrics | researchgate.net |

| Quantitative Analysis of Active Components | Development of calibration models using PLS regression | mdpi.com |

| Rapid Identification of Herbal Species | NIR fingerprinting and pattern recognition methods | mdpi.com |

Integrative Omics Approaches for Comprehensive Profiling of this compound

Omics technologies provide a holistic view of the biological system by analyzing a large set of molecules, such as metabolites and proteins.

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. nih.gov Untargeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the simultaneous detection and relative quantification of a wide range of metabolites, including this compound. nih.govresearchgate.net

In studies investigating the effects of herbal medicines, metabolomics can be used to profile the changes in metabolite levels in response to treatment. For example, a study on Carex adrienii showed that the content of this compound was upregulated under shading conditions, suggesting its involvement in the plant's response to environmental stress. mdpi.com Another study on Adenophora triphylla utilized LC-Q-TOF/MS-based untargeted metabolomics to identify various phytochemicals, including coumarins. nih.govresearchgate.net

This approach provides valuable insights into the metabolic pathways affected by this compound and can help in understanding its mechanism of action.

Table 3: Metabolomics Studies Mentioning this compound

| Study Focus | Analytical Technique | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Response of Carex adrienii to shade | Metabolome and Transcriptome Profiling | Upregulation of this compound under shading | mdpi.com |

| Phytochemical profiling of Adenophora triphylla | LC-Q-TOF/MS-based untargeted metabolomics | Identification of this compound as a constituent | nih.govresearchgate.net |

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. frontiersin.org In the context of drug discovery, proteomics is a powerful tool for identifying the protein targets of bioactive compounds like this compound. frontiersin.orgresearchgate.net

One common approach is chemical proteomics, which utilizes a "bait" molecule, often a modified version of the compound of interest, to capture its interacting proteins from a cell lysate. frontiersin.orgmdpi.com The captured proteins are then identified using mass spectrometry. This can help elucidate the molecular mechanisms underlying the pharmacological effects of this compound.

Another method is thermal proteome profiling (TPP), which measures changes in the thermal stability of proteins upon ligand binding. nih.gov Proteins that bind to this compound will exhibit altered melting curves, allowing for their identification. nih.gov By identifying the protein targets, researchers can gain a deeper understanding of the signaling pathways and cellular processes modulated by this compound.

Table 4: Proteomics Approaches for Target Identification

| Proteomics Method | Principle | Reference |

|---|---|---|

| Chemical Proteomics (Affinity-based) | Uses a "bait" molecule to capture interacting proteins. | frontiersin.orgmdpi.com |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. | nih.gov |

Compound Names Mentioned in the Article

Chemical Synthesis and Derivatization of Columbianetin Glucopyranoside

Total Synthesis Strategies for Columbianetin (B30063) and its Glucosides

The total synthesis of columbianetin glucopyranoside logically begins with the synthesis of its aglycone, columbianetin. A notable synthesis of racemic columbianetin starts from the commercially available coumarin (B35378), umbelliferone (B1683723). scribd.com This process involves a sequence of reactions including the alkylation of the phenol (B47542) group, reduction of an alkyne, a regioselective Claisen rearrangement, epoxidation of the resulting osthenol (B192027), and subsequent cyclization to yield (±)-columbianetin. scribd.com The final step to obtain this compound involves the stereoselective attachment of a glucose molecule to the hydroxyl group of the aglycone, a transformation that can be achieved through chemical or, more efficiently, chemoenzymatic methods. nih.gov

Table 1: Key Reactions in the Total Synthesis of (±)-Columbianetin

| Step | Starting Material | Key Reagents/Reaction | Product | Reference |

|---|---|---|---|---|

| 1 | Umbelliferone | 3-chloro-3-methyl-1-butyne, K₂CO₃ | 7-(3-methylbut-1-yn-1-yloxy)-2H-chromen-2-one | scribd.com |

| 2 | 7-(3-methylbut-1-yn-1-yloxy)-2H-chromen-2-one | Lindlar's catalyst, H₂ | 7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one | scribd.com |

| 3 | 7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one | Claisen Rearrangement (Heat) | Osthenol | scribd.com |

| 4 | Osthenol | m-CPBA (Epoxidation) | Epoxidized Osthenol | scribd.com |

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of coumarin scaffolds. rsc.org These sustainable alternatives to conventional methods are highly relevant for producing the core structure of columbianetin. rsc.org One of the most significant advancements is the use of water as a reaction medium, which can improve reactivity and selectivity due to hydrophobic effects and water's high cohesive energy. clockss.org

Key green synthetic methods for coumarin synthesis include:

Knoevenagel Condensation in Water : This method allows for the one-pot synthesis of coumarin-3-carboxylic acids from salicylaldehydes and active methylene (B1212753) compounds like Meldrum's acid. nih.govacs.org Reactions can be performed at room temperature using eco-friendly catalysts such as potassium carbonate or sodium azide, often resulting in excellent yields (up to 99%). nih.govacs.org

Wittig Reaction : The Wittig reaction, a staple in organic synthesis, can be adapted to be more environmentally friendly. ijcce.ac.ir One-pot condensation of o-hydroxybenzaldehyde with reagents like ethyl bromoacetate (B1195939) in the presence of triphenylphosphine (B44618) can be conducted in water or under solvent-free conditions, providing good yields and avoiding toxic organic solvents like benzene (B151609) or xylene. ijcce.ac.ir

Deep Eutectic Solvents (DES) : DES, a class of ionic liquids, serve as environmentally benign catalysts and solvents. nih.gov The Knoevenagel condensation to form coumarin derivatives has been successfully carried out in the presence of choline (B1196258) chloride (ChCl) as a catalyst in an aqueous medium, with yields ranging from 79% to 98%. nih.gov

Table 2: Comparison of Green Chemistry Approaches for Coumarin Synthesis

| Method | Key Features | Typical Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Knoevenagel Condensation | One-pot synthesis | Water, Room Temperature, K₂CO₃ or NaN₃ catalyst | High yields, avoids toxic solvents, energy efficient | nih.gov, acs.org |

| Wittig Reaction | One-pot condensation | Water or solvent-free, 80°C | Environmentally friendly, avoids toxic solvents | ijcce.ac.ir |

Regioselective Chemical Derivatization of the Glucopyranoside Moiety

The glucopyranoside moiety of this compound possesses multiple hydroxyl groups, offering numerous sites for chemical modification. Regioselective derivatization—the ability to chemically alter a single, specific hydroxyl group while leaving others untouched—is crucial for creating defined analogues for structure-activity relationship (SAR) studies. mdpi.com Inspired by work on other natural glycosides, direct acylation methods can be employed. nih.govdergipark.org.tr By carefully selecting reagents, solvents (e.g., pyridine, DMF), and reaction conditions (e.g., temperature, stoichiometry), it is possible to selectively introduce acyl groups at the primary C-6 hydroxyl or at specific secondary hydroxyls (C-2, C-3, C-4) of the glucose unit. nih.gov

The synthesis of novel derivatives is a direct application of regioselective chemistry. By reacting this compound with various acylating agents (such as acyl chlorides or anhydrides) under controlled conditions, a library of new compounds can be generated. nih.gov These agents can introduce a wide range of functional groups, including aliphatic chains (e.g., octanoyl) and substituted aromatic rings (e.g., benzoyl, cinnamoyl, nitrobenzoyl). nih.govdergipark.org.tr The resulting ester derivatives exhibit altered physicochemical properties, such as lipophilicity and steric profile, which can significantly impact their biological activity. researchgate.net This approach allows for a systematic exploration of the chemical space around the parent molecule.

In broader SAR studies of coumarins, modifications to both the coumarin core and any attached moieties have been shown to drastically alter activity. For instance, in studies of β-secretase inhibition, furanocoumarin derivatives showed activity while pyranocoumarins like columbianetin were inactive, highlighting the importance of the core scaffold. researchgate.net The synthesis and subsequent biological testing of novel glucoside derivatives, as described in section 6.2.1, is a direct method for performing SAR studies, allowing researchers to correlate specific structural changes with changes in biological effect, such as antimicrobial or antiproliferative activity. nih.gov

Table 3: Neuroprotective Activity of Coumarins from Angelica gigas

| Compound | Name | Cell Viability (%) at 10 μM | Reference |

|---|---|---|---|

| 1 | Marmesinin | 73.4 ± 4.1 | researchgate.net |

| 2 | Nodakenin | 80.2 ± 3.5 | researchgate.net |

| 3 | Columbianetin-O-beta-D-glucopyranoside | 78.5 ± 2.9 | researchgate.net |

| 4 | (S)-Peucedanol-7-O-beta-D-glucopyranoside | 65.3 ± 3.3 | researchgate.net |

| 5 | (S)-Peucedanol-3'-O-beta-D-glucopyranoside | 60.1 ± 2.8 | researchgate.net |

| 6 | Skimmin | 55.2 ± 2.5 | researchgate.net |

| 7 | Apiosylskimmin | 53.1 ± 3.0 | researchgate.net |

| 8 | Isoapiosylskimmin | 54.8 ± 3.1 | researchgate.net |

| 9 | Magnolioside | 51.9 ± 2.7 | researchgate.net |

Data represents protection against glutamate-induced toxicity in HT22 cells.

Synthesis of Novel this compound Derivatives

Chemoenzymatic and Biocatalytic Approaches to this compound Modification

Chemoenzymatic and biocatalytic methods represent a powerful and sustainable frontier in the synthesis and modification of complex natural products. nih.govnih.gov These approaches leverage the high selectivity and efficiency of enzymes to perform chemical transformations that are often difficult to achieve with conventional chemistry. mdpi.comeuropa.eu

For the synthesis of this compound itself, a chemoenzymatic strategy is highly advantageous. The glucosylation step can be carried out using a β-glucosidase enzyme, which ensures the correct stereochemistry (β-linkage) of the glycosidic bond. nih.gov This biocatalytic step can be followed by standard chemical reactions to modify other parts of the molecule. nih.gov

Furthermore, biocatalysis is exceptionally well-suited for the late-stage diversification of natural products. nih.gov Enzymes such as oxidoreductases, transferases, and lipases can introduce new functional groups onto the complex scaffold of this compound with remarkable regio- and stereoselectivity. nih.govchemrxiv.org For example, an engineered cytochrome P450 enzyme could be used to hydroxylate a specific, unactivated C-H bond on the coumarin core, a reaction that is extremely challenging to control using traditional reagents. chemrxiv.org Similarly, glycosyltransferases could be used to attach additional sugar units to the existing glucose moiety, creating more complex glycosides. frontiersin.org This synergy between chemical synthesis for building the core structure and enzymatic modification for fine-tuning the final product offers a modular and efficient pathway to novel and potentially more active analogues. chemrxiv.org

Biological Activities and Underlying Molecular Mechanisms of Columbianetin Glucopyranoside

Molecular Mechanisms of Anti-inflammatory Action of Columbianetin (B30063) Glucopyranoside

Columbianetin glucopyranoside demonstrates notable anti-inflammatory effects through a multi-faceted approach that involves the modulation of key inflammatory players and signaling pathways.

Modulation of Inflammatory Mediators and Cytokines

Research has shown that the aglycone of this compound, columbianetin (CBT), can significantly reduce the production of pro-inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), CBT effectively inhibited the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and interleukin-1β (IL-1β) in a dose-dependent manner. nih.gov This suppression of key inflammatory mediators is a crucial aspect of its anti-inflammatory activity. The reduction of these cytokines helps to dampen the inflammatory cascade that is often associated with various pathological conditions. nih.govsemanticscholar.org

Table 1: Effect of Columbianetin (CBT) on Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs

| Cytokine | Effect of CBT Treatment | Significance |

|---|---|---|

| TNF-α | Significantly inhibited in a dose-dependent manner. | Reduces a key initiator of the inflammatory cascade. nih.gov |

| IL-6 | Significantly inhibited in a dose-dependent manner. | Attenuates systemic inflammation and immune response. nih.gov |

| MCP-1 | Significantly inhibited in a dose-dependent manner. | Decreases recruitment of monocytes to sites of inflammation. nih.gov |

| IL-1β | Significantly inhibited in a dose-dependent manner. | Lessens fever and inflammatory responses. nih.gov |

Interaction with Cellular Signaling Pathways (e.g., NOD1/NF-κβ Pathway)

A pivotal mechanism underlying the anti-inflammatory action of columbianetin involves the downregulation of the Nucleotide-binding Oligomerization Domain 1 (NOD1)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Studies have demonstrated that CBT significantly inhibits the activation of NOD1, RIP2 (Receptor-Interacting Protein 2), and NF-κB induced by LPS. nih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. researchgate.netfrontiersin.org By targeting the NOD1/NF-κB axis, columbianetin effectively suppresses the transcription of inflammatory cytokines. nih.gov Further evidence for this targeted mechanism comes from experiments where the inhibitory effects of CBT on the NF-κB pathway were blocked by a selective NOD1 inhibitor, ML130. nih.govresearchgate.net

Mechanisms of Antioxidant Activity of this compound

In addition to its anti-inflammatory effects, this compound possesses antioxidant properties, which are crucial for protecting cells from damage induced by oxidative stress.

Free Radical Scavenging Properties

The antioxidant capacity of compounds like this compound is often attributed to their ability to scavenge free radicals. researchgate.netusm.my Phenolic compounds, a class to which coumarins belong, are known to exhibit antioxidant activity by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them. researchgate.net While direct studies on the free radical scavenging properties of this compound are emerging, the antioxidant potential of related coumarins and plant extracts containing these compounds has been demonstrated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.com This activity is vital in preventing the cellular damage caused by reactive oxygen species (ROS). mdpi.com

Table 2: Common Assays for Evaluating Free Radical Scavenging Activity

| Assay | Principle | Relevance to Antioxidant Activity |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change. mdpi.comnih.gov | A widely used method to assess the free-radical scavenging capacity of a compound. researchgate.net |

| ABTS Radical Scavenging | Evaluates the scavenging of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com | Provides a broad measure of antioxidant activity against a different type of radical. |

| Hydroxyl Radical Scavenging | Determines the ability to neutralize the highly reactive hydroxyl radical, a major contributor to oxidative damage. usm.my | Indicates protection against one of the most damaging reactive oxygen species. |

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, phytochemicals can exert their antioxidant effects by modulating the body's own defense mechanisms against oxidative stress. nih.govmdpi.com This involves enhancing the activity and expression of endogenous antioxidant enzymes. mdpi.comnih.gov Compounds like polyphenols have been shown to upregulate the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through pathways like the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. mdpi.commdpi.com By bolstering these endogenous systems, this compound could provide a more sustained and potent antioxidant effect, helping to maintain cellular redox homeostasis. nih.govmycli.com

Cellular and Molecular Basis of Anti-platelet Aggregation by this compound

This compound has demonstrated notable anti-platelet aggregation properties. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.com While the precise molecular mechanisms are still under investigation, the inhibitory effects are thought to involve multiple pathways. Platelet activation and aggregation are critical processes in thrombosis and are initiated by various agonists like collagen, ADP, and thrombin. nih.govmdpi.com Natural compounds can interfere with these processes by interacting with platelet membrane receptors, thereby inhibiting agonist binding, or by modulating intracellular signaling pathways. nih.govmdpi.com For instance, some natural compounds inhibit platelet aggregation by suppressing platelet adhesion to endothelial cells, a key step in the formation of atherosclerotic plaques. nih.gov Others may influence intracellular cyclic nucleotide levels, which are crucial for maintaining platelets in a quiescent state. mdpi.com this compound, along with its aglycone metabolite columbianetin, has been recognized for these anti-platelet effects. researchgate.net

Neuroprotective Mechanisms of this compound

This compound exhibits significant neuroprotective effects, particularly against glutamate-induced toxicity. medchemexpress.commedchemexpress.commedchemexpress.comnih.govresearchgate.net

Attenuation of Glutamate-Induced Cytotoxicity

Research has shown that this compound can protect neurons from damage caused by excessive glutamate (B1630785), a major excitatory neurotransmitter in the central nervous system. nih.govresearchgate.net Glutamate-induced excitotoxicity is a key factor in various neurodegenerative disorders. sci-hub.se Studies using primary cultured rat cortical cells have demonstrated that this compound, at concentrations ranging from 0.1 to 10 microM, significantly enhances cell viability in the presence of toxic glutamate levels. nih.govresearchgate.net This protective effect suggests that the compound can interfere with the signaling cascades that lead to neuronal cell death initiated by overstimulation of glutamate receptors.

Pathways Involved in Neuronal Protection

The neuroprotective activity of coumarins like this compound is linked to their chemical structure, particularly the presence of a dihydropyran or dihydrofuran ring at the C-6 position, and their lipophilicity. nih.gov These structural features are believed to play a crucial role in their ability to protect neurons. nih.gov While the specific pathways for this compound are still being fully elucidated, related coumarins have been shown to exert their neuroprotective effects by reducing intracellular calcium influx, which is a primary consequence of glutamate receptor overactivation. researchgate.net Furthermore, some coumarins protect against oxidative stress by bolstering the cellular antioxidant defense system, including increasing levels of glutathione and the activity of glutathione peroxidase. researchgate.net

Antiallergic Mechanisms of this compound

This compound and its related compounds have shown potential in modulating allergic reactions, primarily through their influence on mast cells.

Regulation of Mast Cell-Mediated Responses

Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators upon activation. frontiersin.orgcebm.netaaaai.org The regulation of mast cell degranulation is a critical target for antiallergic therapies. cebm.net Columbianetin has been shown to be helpful in regulating mast cell-mediated allergic inflammatory responses. researchgate.net This suggests that this compound may exert its antiallergic effects by stabilizing mast cells and preventing the release of inflammatory mediators.

Modulation of Histamine (B1213489) Release

Histamine is a primary mediator released from mast cells during an allergic reaction, leading to symptoms such as itching, swelling, and bronchoconstriction. frontiersin.orgeds.clinic The inhibition of histamine release is a key mechanism for many antiallergic drugs. eds.clinicnih.gov Columbianetin, the metabolite of this compound, has been found to inhibit histamine release from human mast cells stimulated by substance P. researchgate.net This inhibitory action on a crucial step in the allergic cascade underscores the potential of this compound as an antiallergic agent.

Antifungal and Bactericidal Mechanisms of this compound

This compound and its aglycone, columbianetin, exhibit notable antimicrobial properties, which are rooted in their function as defensive compounds in plants and their ability to disrupt microbial structures and functions.

Role as a Phytoalexin in Plant Defense Mechanisms

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to various stresses, including microbial attack. cabidigitallibrary.orgmdpi.comijcmas.com These compounds are a key component of the plant's induced defense system. ijcmas.comsoton.ac.uk Columbianetin, the aglycone of this compound, is recognized as a phytoalexin, particularly in plants from the Apiaceae family, such as celery (Apium graveolens). uoguelph.camedchemexpress.com Its production is often triggered by pathogens, serving as a self-defense mechanism against fungal invasion and bacterial attack. nih.gov

Plants often store these defensive compounds in an inactive, glycosylated form, such as this compound. When the plant tissue is damaged or attacked by a pathogen, enzymes can cleave the glucose molecule, releasing the more biologically active aglycone, columbianetin, at the site of infection. uoguelph.ca This rapid activation is a crucial part of the plant's defense strategy. The synthesis of such furanocoumarins is a response to both biotic elicitors, like fungal cell wall components, and abiotic stresses. mdpi.comuoguelph.ca The presence of compounds like columbianetin is associated with resistance to pathogens in plants. medchemexpress.com

Spectrum of Antimicrobial Activity and Cellular Targets

This compound and its aglycone, columbianetin, have demonstrated activity against a range of microorganisms, including both fungi and bacteria. researchgate.netajchem-a.comsemanticscholar.org Columbianetin is noted for its excellent anti-fungal activity. medchemexpress.com Studies on related coumarins and plant extracts containing these compounds have shown inhibition of various pathogens. For instance, extracts containing coumarins have shown inhibitory effects against Candida albicans, Escherichia coli, and Staphylococcus aureus. researchgate.net

The mechanisms underlying this antimicrobial action involve the disruption of essential cellular processes in the target microbes. While specific cellular targets for this compound are still under detailed investigation, coumarins as a class are known to interfere with microbial growth and viability. Some studies suggest that their fungistatic and bactericidal properties may arise from their ability to interfere with cell wall synthesis or disrupt cell membrane integrity. researchgate.net The lipophilic nature of the aglycone, columbianetin, likely facilitates its interaction with and disruption of the lipid-rich cell membranes of microorganisms.

| Compound Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Columbianetin | Fungi | Strong antifungal activity | medchemexpress.com |

| Coumarins (general) | Candida albicans | Antimicrobial activity | researchgate.net |

| Coumarins (general) | Escherichia coli | Antimicrobial activity | researchgate.net |

| Coumarins (general) | Staphylococcus aureus | Antimicrobial activity | researchgate.net |

| Columbianetin | General Bacteria | Antibacterial activity |

Anti-proliferative and Cytotoxic Mechanisms of this compound

This compound and related coumarins have been investigated for their potential to inhibit the growth of cancer cells through various mechanisms, including the induction of programmed cell death and interference with the cell division cycle.

Induction of Apoptosis in Target Cells

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies have indicated that coumarins can induce apoptosis in various cancer cell lines. researchgate.netmdpi.com Extracts containing this compound and its aglycone have been linked to the induction of apoptosis. For instance, research on HepG2 human liver cancer cells showed that related coumarins could induce apoptosis. dntb.gov.uaarabjchem.org

The molecular mechanisms often involve the intrinsic, or mitochondrial-dependent, pathway of apoptosis. mdpi.comresearchgate.net This can be triggered by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event, in turn, activates a cascade of enzymes called caspases, including caspase-3, which are the executioners of apoptosis. nih.gov The regulation of the Bcl-2 family of proteins, such as the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, is also a key factor that can be modulated by these compounds to favor cell death. nih.gov

Cell Cycle Modulation and Growth Inhibition

In addition to inducing apoptosis, this compound and related compounds can exert anti-proliferative effects by arresting the cell cycle, thereby preventing cancer cells from dividing and multiplying. nih.gov Studies on various coumarins have demonstrated the ability to cause cell cycle arrest at different phases, such as the G1 or G2/M phase. nih.govresearchgate.netresearchgate.net

For example, certain coumarins have been shown to induce a G1 phase block in HL60 leukemia cells. researchgate.net In other cell lines, such as HeLa and SiHa, arrest has been observed in the G0/G1 phase. nih.gov This cell cycle arrest is often a precursor to apoptosis and is a key mechanism for inhibiting tumor growth. researchgate.net The inhibition of cell proliferation has been observed in a dose-dependent manner in multiple cancer cell lines, including those from the colon, breast, and prostate. nih.govresearchgate.net

Specific Molecular Targets and Signaling Pathways

The anti-proliferative and cytotoxic effects of this compound are orchestrated through its interaction with specific molecular targets and the modulation of key intracellular signaling pathways. While research is ongoing to fully elucidate the pathways directly affected by this compound, studies on related coumarins provide significant insights.

One of the critical signaling pathways implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. frontiersin.orgmedchemexpress.com NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and inflammation; its dysregulation is a hallmark of many cancers. Inhibition of NF-κB activation is a key anti-inflammatory and anti-cancer mechanism. nih.govmedchemexpress.com Another important target is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. jkom.orgmdpi.com Modulation of this pathway can influence downstream processes, including apoptosis. Furthermore, the MAPK/ERK pathway, which is involved in regulating cell growth and differentiation, has also been identified as a target for some coumarins. frontiersin.orgmedchemexpress.com

| Pathway/Target | Function | Effect of Modulation by Coumarins | Reference |

|---|---|---|---|